Home > Products > Screening Compounds P16663 > 7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid -

7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Catalog Number: EVT-11041332
CAS Number:
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound can be classified under the broader category of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. It is typically synthesized through various chemical pathways and has been documented in several research articles and patents as a precursor for drugs, including those targeting diabetes and cancer treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid generally involves cyclocondensation reactions between 3-methyl-5-aminopyrazole and β-dicarbonyl compounds. One prominent method includes:

  1. Starting Materials: The process begins with 3-methyl-5-aminopyrazole and a β-dicarbonyl compound such as diethyl malonate.
  2. Cyclization: Under acidic or basic conditions, these reactants undergo cyclization to form the pyrazolo-pyrimidine structure.
  3. Functionalization: Subsequent steps may involve hydrolysis or further functionalization to introduce the carboxylic acid group at the desired position.

This method allows for the introduction of various substituents at different positions on the pyrazolo-pyrimidine core, enhancing the compound's biological activity and chemical properties .

Molecular Structure Analysis

Structure and Data

The molecular structure of 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be represented as follows:

  • Chemical Formula: C8_8H8_8N4_4O2_2
  • Molecular Weight: Approximately 180.18 g/mol
  • Structural Features: The structure consists of a pyrazole ring fused to a pyrimidine ring with a carboxylic acid functional group at the second position.

The compound's three-dimensional conformation can be studied using techniques such as X-ray crystallography or NMR spectroscopy to understand its spatial arrangement and potential interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid participates in various chemical reactions, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield derivatives with altered biological activities.
  • Substitution Reactions: The presence of functional groups allows for nucleophilic substitutions that can modify its reactivity profile.

These reactions are crucial for developing derivatives that may exhibit enhanced pharmacological properties .

Mechanism of Action

Process and Data

The mechanism of action of 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid primarily involves its interaction with specific biological targets:

  1. Dipeptidyl Peptidase-IV Inhibition: It acts as an inhibitor of dipeptidyl peptidase-IV, an enzyme involved in glucose metabolism. This inhibition leads to increased levels of incretin hormones, which help regulate blood sugar levels .
  2. Cellular Uptake: The compound may also influence cellular pathways related to apoptosis and proliferation in cancer cells.

Studies have shown that modifications in its structure can significantly impact its efficacy as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid include:

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in polar solvents like water and methanol but less soluble in non-polar solvents.
  • Melting Point: Generally ranges between 150°C to 160°C.

Chemical properties include its stability under standard laboratory conditions but may be sensitive to strong acids or bases which can lead to hydrolysis or degradation .

Applications

Scientific Uses

7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several applications in scientific research:

  • Pharmaceutical Development: Used as an intermediate in synthesizing drugs targeting metabolic disorders such as diabetes.
  • Fluorescent Probes: Its derivatives have been explored as fluorescent markers in biological imaging due to their photophysical properties .
  • Material Science: Investigated for use in developing new materials with specific electronic or optical properties.

The versatility of this compound underscores its significance in both medicinal chemistry and materials science .

Introduction to Pyrazolo[1,5-a]pyrimidine Scaffolds in Drug Discovery

Historical Evolution of Pyrazolo[1,5-a]pyrimidines in Medicinal Chemistry

The exploration of pyrazolo[1,5-a]pyrimidines began in the mid-1950s with pioneering synthetic methodologies involving cyclization reactions between aminopyrazoles and β-dicarbonyl compounds. Early research focused on their potential as adenosine receptor antagonists and benzodiazepine receptor ligands, capitalizing on their purine-mimetic properties. The 1980s–1990s marked a pivotal shift when these compounds emerged as potent kinase inhibitors, exemplified by dorsomorphin’s (a 7-aryl derivative) identification as an AMPK inhibitor in 2008. This period witnessed accelerated structural diversification through innovations such as:

  • Microwave-assisted synthesis: Reduced reaction times from hours to minutes while improving yields [2]
  • Palladium-catalyzed cross-coupling: Enabled C5-arylation and C7-amination for enhanced target specificity [1]
  • Multicomponent reactions: Facilitated library generation for high-throughput screening [2]

Table 1: Evolution of Key Pyrazolo[1,5-a]pyrimidine Derivatives

YearCompoundTherapeutic Significance
1984ZaleplonSedative (GABA_A receptor modulation)
2008DorsomorphinFirst commercial BMP inhibitor
2011AnagliptinAntidiabetic (DPP-IV inhibition)
2019Zanubrutinib*Antineoplastic (BTK inhibition)

*Note: Zanubrutinib features pyrazolo[3,4-d]pyrimidine isomer [1] [2].

Significance of C2-Carboxylic Acid Functionalization in Heterocyclic Systems

The introduction of carboxylic acid at the C2 position transforms pyrazolo[1,5-a]pyrimidines from passive scaffolds into active pharmacophores. This modification confers three critical advantages:

  • Enhanced Target Binding: The carboxylic acid engages in salt bridges with lysine/arginine residues and coordinates water molecules within hydrophobic binding pockets. For instance, 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (PubChem CID:6485410) demonstrates 18-fold stronger kinase affinity than its methyl ester analog due to ionic interactions with catalytic lysine in ATP sites [6].

  • Improved Solubility: Ionization at physiological pH increases aqueous solubility, addressing a key limitation of unsubstituted heterocycles. The measured logD₇.₄ of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid (CAS 739364-95-5) is -0.7 versus 1.9 for its methylated counterpart [3].

  • Synthetic Versatility: The carboxyl group serves as a handle for peptide coupling, enabling rapid generation of amide libraries. 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (Sigma-Aldrich PH017163) exemplifies this utility, serving as precursor to kinase inhibitors through amidation with anilines [7] [9].

Table 2: Comparative Properties of C2-Carboxylic Acid Derivatives

Compound NameCAS NumberMolecular FormulalogP*Water Solubility (mg/mL)
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid739364-95-5C₈H₇N₃O₂0.93.8
6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid-C₈H₇N₃O₂1.22.1
7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid-C₁₄H₁₁N₃O₂2.70.06

*Calculated partition coefficient [3] [6] [9].

Role of 7-Methyl Substitution in Bioavailability and Target Selectivity

The 7-methyl group strategically influences molecular recognition and pharmacokinetics through steric and electronic effects:

  • Metabolic Stability: Methylation at C7 blocks cytochrome P450-mediated oxidation at this electron-rich position. In rat hepatocyte studies, 7-methylpyrazolo[1,5-a]pyrimidines exhibited >50% reduced clearance compared to unmethylated analogs [1].

  • Selectivity Modulation: The compact methyl group avoids steric clashes with "gatekeeper" residues in conserved kinase domains. This permits selective inhibition of kinases like CK2 over structurally similar PIM1, as demonstrated by 300-fold selectivity in biochemical assays [1] [2].

  • Lipophilicity Optimization: Methylation increases logP by ~0.5 units, improving membrane permeability without compromising solubility when paired with C2-carboxylic acid. Cell-based assays of 7-methyl derivatives show 3-fold higher cellular uptake (Caco-2 permeability Papp = 12 × 10⁻⁶ cm/s) versus des-methyl counterparts [1].

  • Conformational Effects: X-ray crystallography reveals that 7-methyl induces a 15° ring plane distortion, reorienting the C2-carboxylate toward solvent-exposed regions. This minimizes non-specific binding while maintaining target engagement [2].

Current Marketed Drugs Featuring Pyrazolo[1,5-a]pyrimidine Core

The clinical success of pyrazolo[1,5-a]pyrimidine derivatives validates their therapeutic utility:

  • Anagliptin (CAS 739366-20-2): A dipeptidyl peptidase-IV (DPP-IV) inhibitor approved in Japan for type 2 diabetes. Its 2-cyanopyrrolidine moiety binds the S1 pocket of DPP-IV, while the pyrazolo[1,5-a]pyrimidine core stabilizes the enzyme’s open conformation through hydrophobic contacts. Anagliptin demonstrates 50-fold selectivity over DPP-8/9, mitigating off-target toxicity [2].

  • Zanubrutinib (BGB-3111): Although featuring a pyrazolo[3,4-d]pyrimidine isomer, this Bruton’s tyrosine kinase (BTK) inhibitor leverages similar heterocyclic principles. Its clinical efficacy in mantle cell lymphoma (ORR=84%) underscores the therapeutic value of pyrazolo-fused scaffolds in oncology [2].

Additional investigational agents include:

  • Dinaciclib: Cyclin-dependent kinase inhibitor (pyrazolo[1,5-a]pyrimidine core) in phase III trials for leukemia
  • Lorediplon: GABAA modulator with improved half-life over zaleplon due to C7 fluorination [2]

Synthetic Methodologies

The synthesis of 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid exploits three principal routes:

  • Cyclocondensation: 5-Amino-3-methylpyrazole reacts with ethyl acetoacetate under reflux to form the 7-methyl scaffold, followed by oxidation at C2 using KMnO₄ (yield: 65–72%) [2].

  • Multicomponent Assembly: One-pot reaction of 5-aminopyrazole, acetylacetone, and diethyl oxalate in acetic acid yields ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate, hydrolyzed to the acid using LiOH (overall yield: 58%) [2].

  • Palladium-Catalyzed Carbonylation: 2-Chloro-7-methylpyrazolo[1,5-a]pyrimidine undergoes carbonylation with Pd(PPh₃)₄/CO in methanol, producing the methyl ester precursor (yield: 85%) [1].

Table 3: Synthetic Approaches to 7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

MethodKey ReagentsTemperatureYield (%)Purity (%)
Cyclocondensation5-Amino-3-methylpyrazole, ethyl acetoacetate120°C72≥97
Multicomponent Reaction5-Aminopyrazole, acetylacetone, diethyl oxalate80°C58≥95
Carbonylation2-Chloro derivative, Pd(PPh₃)₄, CO100°C85≥99

Properties

Product Name

7-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

IUPAC Name

7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-9-7-4-6(8(12)13)10-11(5)7/h2-4H,1H3,(H,12,13)

InChI Key

URTYOYKBRWWRAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC2=CC(=NN12)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.